Ilomastat - 142880-36-2

Ilomastat

Catalog Number: EVT-270509
CAS Number: 142880-36-2
Molecular Formula: C20H28N4O4
Molecular Weight: 388.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ilomastat (formerly known as GM6001) is a synthetic, broad-spectrum inhibitor of matrix metalloproteinases (MMPs). [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It acts as a potent, competitive inhibitor of a wide range of MMPs, including collagenases, gelatinases, and stromelysins. [, , , , ] This broad inhibitory spectrum makes Ilomastat a valuable tool for investigating the roles of MMPs in various biological processes and disease models. Ilomastat has been extensively studied in preclinical research for its potential therapeutic applications in various conditions, including cancer, fibrosis, and inflammatory diseases. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Synthesis Analysis

One reported synthesis of Ilomastat begins with isohexanoyl chloride and methyl tryptophan ester hydrochloride. [] The synthesis proceeds through seven reaction steps, including substitution and condensation reactions, to yield Ilomastat. []

Molecular Structure Analysis

Two polymorphs of Ilomastat have been identified using X-ray powder diffraction. [] Single crystal X-ray diffraction analysis revealed that the orthorhombic crystal form exists as a monohydrate, while the monoclinic form is non-solvated. []

Mechanism of Action

Ilomastat exerts its biological effects by inhibiting the activity of MMPs. [, , , , ] MMPs are a family of zinc-dependent endopeptidases that play critical roles in extracellular matrix (ECM) degradation and remodeling. [, , ] By binding to the catalytic zinc ion within the active site of MMPs, Ilomastat prevents the enzyme from cleaving its substrates, thus inhibiting ECM degradation and subsequent downstream events. [] This inhibition of MMP activity has been shown to affect various cellular processes, including cell migration, proliferation, differentiation, and angiogenesis, which are important in wound healing, tumor invasion, and other physiological and pathological processes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Applications

7.1. Cancer Research: Ilomastat has been investigated for its potential to inhibit tumor growth, invasion, and metastasis in various cancer models. [, , , , ]

7.2. Fibrosis Research:Ilomastat has demonstrated efficacy in reducing scar formation and fibrosis in models of glaucoma filtration surgery, Dupuytren's disease, and pulmonary fibrosis. [, , , , , , , , , , , , ]

7.3. Inflammatory Disease Research:Ilomastat has shown promise in reducing inflammation and tissue damage in models of ulcerative colitis, lung injury, and otitis media. [, , , , , ]

7.4. Cardiovascular Research:Studies have explored the potential of Ilomastat in reducing myocardial injury after ischemia/reperfusion, a key event in heart attacks. [, , ] Ilomastat's cardioprotective effects appear to be independent of the mitochondrial permeability transition pore, a key player in ischemia/reperfusion injury. [, , ]

7.5. Developmental Biology Research:Ilomastat has been used to study the role of MMPs in embryonic development, particularly in kidney and heart formation. [, ]

7.6. Pain Research:Ilomastat has been shown to attenuate nociceptive responses in a model of ligament injury, suggesting a role for MMPs in pain signaling. []

Mitomycin-C (MMC)

  • Compound Description: Mitomycin-C (MMC) is a chemotherapeutic agent with potent antiproliferative properties. It is commonly used in glaucoma filtration surgery (GFS) to inhibit fibroblast proliferation and reduce scarring, thereby improving surgical outcomes. [, , , , , , ]
  • Relevance: MMC serves as a benchmark for comparing the efficacy and safety of ilomastat in preventing scarring after GFS. While MMC demonstrates effectiveness, it carries a higher risk of toxicity compared to ilomastat. [, , ]

5-Fluorouracil (5-FU)

  • Compound Description: 5-Fluorouracil (5-FU) is an antimetabolite drug with antiproliferative effects. Like MMC, it is used clinically in GFS to inhibit fibroblast activity and reduce scarring. [, , ]
  • Relevance: Similar to MMC, 5-FU provides a reference point for evaluating the efficacy and safety of ilomastat in GFS. Both 5-FU and MMC exhibit stronger antiproliferative effects but are associated with higher toxicity compared to ilomastat. [, ]

Bevacizumab (Avastin)

  • Compound Description: Bevacizumab (Avastin) is a monoclonal antibody that specifically targets vascular endothelial growth factor (VEGF). It inhibits angiogenesis, the formation of new blood vessels, and is used in various clinical settings, including cancer treatment. [, ]
  • Relevance: Bevacizumab, alongside ilomastat, was investigated for its potential to prolong bleb survival after GFS. The rationale for combining these agents stemmed from their complementary mechanisms in modulating wound healing. [, ]

Saratin

  • Compound Description: Saratin is a 12 kDa polypeptide with anti-inflammatory and antithrombotic properties. It has shown potential in preclinical studies for its wound-healing modulating effects. []
  • Relevance: Saratin was investigated in combination with ilomastat and bevacizumab to assess their combined efficacy in prolonging bleb function after GFS. The study aimed to exploit the potential synergistic effects of these agents in modulating the wound healing response. []

Cyclosporine A (CsA)

  • Compound Description: Cyclosporine A (CsA) is an immunosuppressant drug that inhibits cyclophilin D (CypD), a key regulator of the mitochondrial permeability transition pore (mPTP). Inhibiting mPTP opening is a recognized cardioprotective strategy. [, ]
  • Relevance: Studying the combined effects of ilomastat and CsA in cardioprotection provided insights into the distinct mechanisms of MMP inhibition and mPTP inhibition. The research highlighted the independent and potentially additive nature of these cardioprotective pathways. [, ]

Doxycycline

  • Compound Description: Doxycycline is a tetracycline antibiotic with known inhibitory effects on MMPs, particularly MMP-13. [, ]
  • Relevance: Doxycycline served as a comparative MMP inhibitor in studies investigating the role of MMPs in tendon degeneration and the potential therapeutic benefits of MMP inhibition. These studies highlighted the potential of MMP inhibitors, including ilomastat, in preserving the structural integrity of tendons. [, ]

Marimastat

  • Compound Description: Marimastat is a broad-spectrum MMP inhibitor. [, , , ]
  • Relevance: Similar to ilomastat, marimastat is an MMP inhibitor investigated for its potential to modulate wound healing and reduce inflammation in various contexts, including lung injury and GFS. Comparing their effects can provide insights into the specific roles of different MMPs in these processes. [, , , ]

GM1489

  • Compound Description: GM1489 is a synthetic MMP inhibitor. []
  • Relevance: GM1489, along with ilomastat, was investigated for its protective effects against sulfur mustard-induced skin injury. Comparing their efficacies in modulating MMP expression and histopathological damage helps to elucidate the role of specific MMPs in this injury model. []

MMP-2/MMP-9 Inhibitor I and II

  • Compound Description: These are synthetic inhibitors targeting MMP-2 and MMP-9. []
  • Relevance: These inhibitors, alongside ilomastat and GM1489, were studied for their ability to protect against sulfur mustard-induced injury. Evaluating their effectiveness in modulating MMP expression and tissue damage contributed to understanding the role of MMP-2 and MMP-9 in this specific injury model. []

Tissue Inhibitor of Metalloproteinase-2 (TIMP-2)

  • Compound Description: TIMP-2 is a naturally occurring inhibitor of MMPs. [, ]
  • Relevance: Comparing the effects of TIMP-2 and ilomastat in models of kidney development and ureteric bud branching morphogenesis helped to elucidate the roles of specific MMPs in these developmental processes. [, ]

AZ 6357

  • Compound Description: AZ 6357 is an MMP inhibitor. []
  • Relevance: AZ 6357 was explored as a potential alternative to ilomastat for preventing scarring after GFS due to its higher solubility. Its ability to inhibit fibroblast-mediated collagen contraction and its favorable toxicity profile made it a promising candidate for further investigation. []

Properties

CAS Number

142880-36-2

Product Name

Ilomastat

IUPAC Name

(2R)-N'-hydroxy-N-[(2S)-3-(1H-indol-3-yl)-1-(methylamino)-1-oxopropan-2-yl]-2-(2-methylpropyl)butanediamide

Molecular Formula

C20H28N4O4

Molecular Weight

388.5 g/mol

InChI

InChI=1S/C20H28N4O4/c1-12(2)8-13(10-18(25)24-28)19(26)23-17(20(27)21-3)9-14-11-22-16-7-5-4-6-15(14)16/h4-7,11-13,17,22,28H,8-10H2,1-3H3,(H,21,27)(H,23,26)(H,24,25)/t13-,17+/m1/s1

InChI Key

NITYDPDXAAFEIT-DYVFJYSZSA-N

SMILES

CC(C)CC(CC(=O)NO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC

Solubility

Soluble in DMSO, not in water

Synonyms

Galardin
GM 6001
GM-6001
GM6001
GM6003
N-(2(R)-2-(hydroxamidocarbonylmethyl)-4-methylpentanoyl)-L-tryptophan methylamide

Canonical SMILES

CC(C)CC(CC(=O)NO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC

Isomeric SMILES

CC(C)C[C@H](CC(=O)NO)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.